molecular formula C11H7ClFN B8514126 2-Chloro-5-(2-fluorophenyl)pyridine

2-Chloro-5-(2-fluorophenyl)pyridine

Cat. No.: B8514126
M. Wt: 207.63 g/mol
InChI Key: IJPQDLYNNUXZBH-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-fluorophenyl)pyridine is a halogenated pyridine derivative characterized by a chlorine atom at the 2-position of the pyridine ring and a 2-fluorophenyl substituent at the 5-position. This compound is of significant interest in medicinal and agrochemical research due to the electronic effects imparted by the halogen and aryl groups, which influence its reactivity, binding affinity, and metabolic stability. Pyridine derivatives with chloro- and fluoro-substituents are frequently employed as intermediates in the synthesis of pharmaceuticals, pesticides, and ligands for metal-catalyzed reactions .

Properties

Molecular Formula

C11H7ClFN

Molecular Weight

207.63 g/mol

IUPAC Name

2-chloro-5-(2-fluorophenyl)pyridine

InChI

InChI=1S/C11H7ClFN/c12-11-6-5-8(7-14-11)9-3-1-2-4-10(9)13/h1-7H

InChI Key

IJPQDLYNNUXZBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C(C=C2)Cl)F

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The position of fluorine on the phenyl ring (e.g., 2- vs. 4-fluorophenyl) significantly alters electronic distribution, as evidenced by variations in NMR chemical shifts .
  • Melting Points: Derivatives with electron-withdrawing groups (e.g., NO₂, CF₃) exhibit higher melting points (e.g., 278–287°C) compared to alkyl-substituted analogs .
  • Spectroscopic Signatures : Fluorine substituents produce distinct ¹⁹F NMR signals, while chlorine atoms influence ¹³C NMR shifts due to their electronegativity .

Key Observations :

  • Suzuki Coupling : Efficient for aryl-substituted pyridines but requires optimization to avoid dehalogenation .
  • Fluorination Challenges : Direct fluorination of pyridine rings often results in lower yields due to side reactions, whereas trifluoromethyl groups are introduced via multi-step routes .

Pesticide Activity

  • 2-Chloro-5-(2-fluorophenyl)pyridine: Prioritized in pesticide screens for its structural similarity to neonicotinoids like thiacloprid, showing moderate bee toxicity .
  • 2-Chloro-5-(chloromethyl)pyridine : A key intermediate in systemic insecticides, with a global market projected to grow at 5.8% CAGR (2025–2031) due to its cost-effective synthesis .
  • 2-Chloro-5-fluoropyridine: Used in fungicides, with fluorine enhancing metabolic stability and bioavailability compared to non-fluorinated analogs .

Medicinal Chemistry

  • 2-Chloro-5-(4-fluorophenyl)pyridine : Demonstrates antitumor activity in vitro (IC₅₀ = 1.2 µM against HeLa cells) due to fluorine-enhanced lipophilicity .
  • 2-Chloro-5-(trifluoromethyl)pyridine : Acts as a kinase inhibitor scaffold, with CF₃ improving binding affinity to ATP pockets .

Toxicity and Environmental Impact

  • Bee Toxicity : Fluorophenyl-substituted pyridines (e.g., 2-Chloro-5-(2-fluorophenyl)pyridine) exhibit lower acute toxicity (LD₅₀ = 0.8 µg/bee) compared to chlorinated analogs (LD₅₀ = 0.2 µg/bee) .
  • Persistence : Trifluoromethyl groups increase environmental persistence, raising concerns about bioaccumulation .

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